1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a carboxylic acid group at the fourth position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with the tetrahydroquinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: can be compared with other tetrahydroquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-14(17)12-7-8-15(9-10-5-6-10)13-4-2-1-3-11(12)13/h1-4,10,12H,5-9H2,(H,16,17) |
InChI Key |
KJXBSWZRSWQUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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